5-Methyl-4-methylene-2-phenyl-4H-imidazole
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Description
5-Methyl-4-methylene-2-phenyl-4H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 5-position, a methylene group at the 4-position, and a phenyl group at the 2-position. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-methylene-2-phenyl-4H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical synthetic route might involve the condensation of a substituted aldehyde with an amine and a nitrile, followed by cyclization to form the imidazole ring.
Condensation Reaction: The reaction between benzaldehyde, methylamine, and acetonitrile under acidic conditions can lead to the formation of the desired imidazole.
Cyclization: The intermediate formed from the condensation undergoes cyclization, often facilitated by heating or the presence of a catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts such as Lewis acids or bases might be employed to enhance reaction rates and selectivity
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methyl-5-methylidene-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1H2,2H3 |
InChI Key |
AQDXHQYQEXGUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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